molecular formula C13H15N3O2 B14668538 4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl- CAS No. 40262-29-1

4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl-

Cat. No.: B14668538
CAS No.: 40262-29-1
M. Wt: 245.28 g/mol
InChI Key: OJTRPYAVCJIDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl- can be achieved through a multi-step process. One common method involves the reaction of appropriate amines with formic acid to form formamides. These formamides then react with the active methylene group of α,β-unsaturated thiobarbituric acid under catalyst-free conditions in an aqueous medium . This green chemistry approach offers several advantages, including high yields, mild reaction conditions, and easy work-up.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of aqueous media and catalyst-free conditions makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, 2-(benzylamino)-5-ethyl- has several scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

40262-29-1

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-benzylimino-5-ethyl-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H15N3O2/c1-2-10-11(17)15-13(16-12(10)18)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H2,14,15,16,17,18)

InChI Key

OJTRPYAVCJIDIN-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=NCC2=CC=CC=C2)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.